molecular formula C21H20FN3O6S2 B2953682 (Z)-methyl 2-(4-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865249-08-7

(Z)-methyl 2-(4-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2953682
CAS No.: 865249-08-7
M. Wt: 493.52
InChI Key: HAPKRQYTIOLNHB-LNVKXUELSA-N
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Description

This compound is a synthetic benzo[d]thiazole derivative characterized by a Z-configuration imino group, a 4-fluoro substituent on the benzothiazole ring, and a morpholinosulfonyl benzoyl moiety. The methyl ester at the acetoxy position contributes to metabolic stability and lipophilicity.

Properties

IUPAC Name

methyl 2-[4-fluoro-2-(4-morpholin-4-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O6S2/c1-30-18(26)13-25-19-16(22)3-2-4-17(19)32-21(25)23-20(27)14-5-7-15(8-6-14)33(28,29)24-9-11-31-12-10-24/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPKRQYTIOLNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(4-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzo[d]thiazole Core : Utilizing appropriate reagents to construct the benzo[d]thiazole framework.
  • Introduction of the Morpholinosulfonyl Group : This step modifies the compound to enhance its biological activity.
  • Fluorination : The introduction of fluorine at specific positions to improve pharmacokinetic properties.
  • Acetate Formation : The final step involves converting the intermediate into the acetate form for enhanced solubility and bioavailability.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with morpholine and sulfonamide groups have been shown to possess potent activity against various bacterial strains, including resistant strains.

Anticancer Activity

Research has demonstrated that compounds with similar structural motifs can inhibit cancer cell proliferation. The mechanism often involves the inhibition of specific kinases or pathways critical for tumor growth. For example, compounds targeting EGFR pathways have shown promising results in vitro.

The proposed mechanisms of action for this compound include:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit translation elongation factors in pathogens like Plasmodium falciparum, suggesting a potential mechanism for antimalarial activity.
  • Targeting Specific Enzymes : The morpholino group may enhance binding affinity to specific enzymes involved in disease pathways.

Case Studies

  • Antimalarial Activity : A study on quinoline derivatives indicated that modifications similar to those in this compound led to compounds with low nanomolar potency against Plasmodium falciparum .
  • Anticancer Efficacy : Another investigation highlighted that morpholine-containing compounds demonstrated significant cytotoxicity against HepG2 liver carcinoma cells, with IC50 values indicating strong potential for therapeutic use .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureIC50/EC50 ValuesReference
AntimicrobialMorpholino-sulfonamide derivatives10 µM
AnticancerEGFR inhibitors based on similar structures5 µM
AntimalarialQuinoline derivativesEC50 = 1 nM

Comparison with Similar Compounds

Structural Analogues with Modified Benzoyl Substituents

The morpholinosulfonyl group distinguishes this compound from analogues with alternative benzoyl substituents. Key comparisons include:

Compound Substituent on Benzoyl Group Key Features Biological/Physical Implications
(Z)-Methyl 2-(4-Fluoro-2-((4-(Morpholinosulfonyl)Benzoyl)Imino)Benzo[d]Thiazol-3(2H)-yl)Acetate Morpholinosulfonyl High polarity due to sulfonyl and morpholine; potential for H-bonding. Enhanced solubility in polar solvents; possible kinase or protease inhibition due to sulfonamide .
(Z)-Ethyl 2-(2-((4-Nitrobenzoyl)Imino)Benzo[d]Thiazol-3(2H)-yl)Acetate (CAS 338966-35-1) Nitro (-NO₂) Strong electron-withdrawing group; planar structure. Increased electrophilicity; potential DNA intercalation or nitroreductase activation .
5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones Phenylsulfonyl (-SO₂Ph) Moderate polarity; π-π stacking capability. Antibacterial activity linked to sulfonyl groups; tautomerism affects reactivity .

Key Observations :

  • The morpholinosulfonyl group likely improves aqueous solubility compared to nitro or phenylsulfonyl groups, critical for drug delivery .
  • Nitro-substituted analogues may exhibit higher reactivity but lower metabolic stability due to redox-sensitive nitro groups .

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